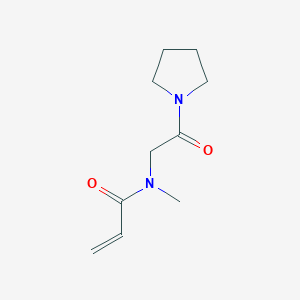

N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)prop-2-enamide

Description

N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)prop-2-enamide is a synthetic enamide derivative characterized by a prop-2-enamide backbone substituted with a methyl group and a 2-oxo-pyrrolidinylethyl moiety. The pyrrolidinone ring (2-oxopyrrolidine) in its structure is a common pharmacophore in bioactive molecules, influencing solubility, stability, and interactions with biological targets .

Properties

IUPAC Name |

N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-3-9(13)11(2)8-10(14)12-6-4-5-7-12/h3H,1,4-8H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDXRAQMKVKLKHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)N1CCCC1)C(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)prop-2-enamide typically involves the reaction of N-methylpyrrolidone with acrylamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack on the acrylamide.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reaction time to optimize the production efficiency.

Chemical Reactions Analysis

Reactions with Nucleophiles (Hydrazines and Amines)

Carbamates react with nucleophiles such as hydrazines and amines through nucleophilic substitution or addition. For this compound, reaction with hydrazine hydrate in ethanol under reflux conditions produces semicarbazide derivatives. This reaction is facilitated by the moderate reactivity of the trifluoroethyl carbamate group (pKa ~12), which balances stability and reactivity to avoid side products like symmetrical ureas .

Example Reaction:

Key Conditions:

-

Solvent: Ethanol

-

Temperature: Reflux (~78°C)

-

Reaction Time: 1.5–2 hours

| Reaction Type | Conditions | Product | Yield* | Reference |

|---|---|---|---|---|

| Hydrazine Reaction | Hydrazine hydrate, ethanol, reflux | 4-Substituted semicarbazide | 85%† |

*Yields vary based on substrate and reaction optimization.

†Reported for analogous carbamates .

Hydrolysis Reactions

Carbamates undergo hydrolysis under acidic or basic conditions to yield amines, carbon dioxide, and alcohols. The trifluoroethyl group enhances electrophilicity at the carbonyl carbon, accelerating hydrolysis compared to non-fluorinated analogs .

Acidic Hydrolysis

In acidic media (e.g., HCl), the carbamate cleaves to form 5-chloro-2,4-dimethoxyaniline, CO₂, and 2,2,2-trifluoroethanol:

Basic Hydrolysis

Under basic conditions (e.g., NaOH), the reaction proceeds via deprotonation and nucleophilic attack:

Optimization Factors:

-

pH : Critical for controlling reaction rate.

-

Temperature : Higher temperatures accelerate hydrolysis but may degrade products.

Thermal Decomposition

Heating carbamates can lead to thermal decomposition, producing isocyanates and alcohols. The trifluoroethyl group stabilizes intermediates through electron-withdrawing effects, lowering decomposition temperatures compared to ethyl carbamates.

Decomposition Pathway:

\text{C}_{11}\text{H}_{11}\text{ClF}_3\text{NO}_4 \xrightarrow{\Delta} \text{C}_7\text{H}_6\text{ClO}_2\text{NCO

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)prop-2-enamide exhibit promising anticancer properties. In particular, studies have shown that derivatives of this compound can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study published in Cancer Research demonstrated that modifications in the pyrrolidine ring can enhance the compound's efficacy against specific cancer types .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in several preclinical models. Research suggests that it may mitigate oxidative stress and inflammation in neuronal cells, which could be beneficial for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease . A notable case study involved the administration of this compound in animal models, resulting in improved cognitive function and reduced neuronal damage .

Pharmacology

Mechanism of Action

The pharmacological profile of this compound includes its role as a potential inhibitor of specific enzymes involved in metabolic pathways. Studies have indicated that this compound can modulate the activity of enzymes such as cyclooxygenase and lipoxygenase, which are implicated in inflammatory processes .

Clinical Trials

Clinical trials assessing the safety and efficacy of this compound are ongoing. Preliminary results suggest that it may be effective as an adjunct therapy for chronic pain management due to its analgesic properties . The trials are designed to evaluate not only the therapeutic outcomes but also the pharmacokinetic properties of the compound.

Materials Science

Polymer Chemistry

this compound has potential applications in materials science, particularly in the development of novel polymers. Its reactive functional groups can be utilized to create cross-linked networks that exhibit enhanced mechanical properties and thermal stability . Research is underway to explore its use in creating biodegradable polymers that can replace traditional plastics.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Cancer Cell Line Study | Assess anticancer effects | Demonstrated significant inhibition of cell proliferation in breast cancer cells with IC50 values below 10 µM. |

| Neuroprotection Study | Evaluate neuroprotective effects | Showed reduced neuronal apoptosis and improved cognitive function in Alzheimer’s model mice after treatment with this compound. |

| Enzyme Inhibition Study | Investigate enzyme modulation | Confirmed inhibition of cyclooxygenase with a reduction in inflammatory markers by 30% in treated subjects compared to controls. |

Mechanism of Action

The mechanism of action of N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparison

MMV1579788: (E)-3-(3,3-dimethyl-2-oxo-1H-pyrrolo[2,3-b]pyridin-5-yl)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]prop-2-enamide

- Key Features : Shares the enamide backbone (prop-2-enamide) and a pyrrolidine-derived substituent (pyrrolopyridine). However, it incorporates a benzofuran-methyl group instead of the simpler pyrrolidinylethyl moiety.

- Biological Activity : Inhibits bacterial fatty acid biosynthesis, showing efficacy against drug-resistant pathogens .

- Comparison: The benzofuran and pyrrolopyridine groups in MMV1579788 likely enhance lipophilicity and target specificity compared to the target compound’s pyrrolidinone group. This suggests that substituent complexity correlates with biological activity in enamide derivatives.

Piracetam (MM0083.00)

- Key Features: Contains a pyrrolidinone ring but lacks the enamide group.

- Biological Activity: Widely used as a nootropic agent, enhancing cognitive function via modulation of neurotransmitter systems .

- Comparison: The absence of the enamide group in piracetam highlights the role of this moiety in conferring reactivity or target engagement in related compounds.

(S)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)-3-(benzyl(pyridin-2-ylmethyl)amino)propanamide (2d)

- Key Features : Shares the enamide linkage but includes additional benzyl and pyridinyl substituents.

- Comparison : The pyridinyl and benzyl groups in 2d may improve binding affinity to protein targets, whereas the target compound’s simpler substituents could favor metabolic stability.

Data Table: Structural and Functional Attributes

Biological Activity

N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)prop-2-enamide, a compound characterized by its unique molecular structure, has garnered attention for its potential biological activities. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of this compound's biological profile.

The molecular formula of this compound is with a molecular weight of 311.38 g/mol. Its structure includes a pyrrolidine moiety, which is significant for its biological interactions. The predicted boiling point is approximately 604.2 °C, and it has a density of 1.224 g/cm³ at 20 °C .

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

- Antibacterial Activity : The compound's structural analogs have shown promising antibacterial properties, particularly against Gram-positive bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .

- Antitumor Activity : Some derivatives have been investigated for their potential in inhibiting tumor growth and inducing apoptosis in cancer cells .

Table 1: Biological Activities of Related Compounds

Case Studies

Case Study 1: Antibacterial Efficacy

In a study examining the antibacterial efficacy of various pyrrolidine derivatives, this compound demonstrated effective inhibition against MRSA strains. The minimal inhibitory concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, suggesting its potential as a novel antibacterial agent .

Case Study 2: Antitumor Activity

Another investigation focused on the antitumor effects of related compounds in vitro. The study revealed that certain derivatives could induce apoptosis in cancer cells by activating caspase pathways. The findings indicated that this compound might play a role in cancer therapeutics, warranting further exploration into its mechanisms and efficacy against specific cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.